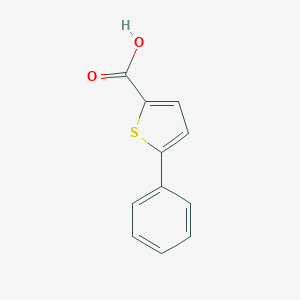

5-Phenylthiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMFBCDNJUZQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353040 | |

| Record name | 5-Phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19163-24-7 | |

| Record name | 5-Phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-thiophenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylthiophene-2-carboxylic Acid

Introduction: A Privileged Scaffold in Modern Chemistry

5-Phenylthiophene-2-carboxylic acid, identified by its CAS Number 19163-24-7 , is a bifunctional organic molecule that has garnered significant interest across multiple scientific disciplines.[1] This compound features a thiophene ring, a sulfur-containing five-membered heterocycle, substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The unique electronic properties conferred by the sulfur atom, combined with the extended π-conjugation from the phenyl ring, make this scaffold a versatile building block.[1]

This guide serves as a technical resource for researchers and development professionals, offering in-depth insights into the compound's properties, synthesis, characterization, and applications. We will explore its role as a key precursor in the development of novel antibacterial agents and its utility in the field of materials science, providing a foundation built on established experimental data and authoritative literature.

Compound Identification and Physicochemical Properties

The fundamental identifiers and key physical properties of this compound are crucial for its correct handling, application, and characterization. These are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19163-24-7 | [2] |

| Molecular Formula | C₁₁H₈O₂S | [2] |

| Molecular Weight | 204.25 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 5-Phenyl-2-thiophenecarboxylic acid, 5-Phenyl-2-thenoic acid | |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 184-190 °C | [2] |

| Storage Temperature | 0-8°C, in a cool, dry, well-ventilated area | [2] |

Spectroscopic and Analytical Profile: A Structural Confirmation

Rigorous structural elucidation is paramount for validating the identity and purity of this compound. The following section details its characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling | Assignment & Rationale | Reference(s) |

| ¹H | ~13.18 ppm | Broad Singlet (bs) | -COOH : The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange. Its downfield shift beyond 10 ppm is characteristic.[3][4] | [3][4] |

| ¹H | 7.68 - 7.77 ppm | Multiplet (m) | Phenyl H (ortho) & Thiophene H : This region contains signals from the two phenyl protons ortho to the thiophene ring and one of the thiophene protons. | [3][4] |

| ¹H | ~7.55 ppm | Doublet (d), J ≈ 4.0 Hz | Thiophene H : One of the two protons on the thiophene ring. The doublet splitting pattern arises from coupling to the adjacent thiophene proton. | [3][4] |

| ¹H | 7.33 - 7.49 ppm | Multiplet (m) | Phenyl H (meta, para) : This region contains the signals for the remaining three protons of the phenyl group. | [3][4] |

| ¹³C | ~162.9 ppm | Singlet (Cq) | -COOH : The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms. | [3][4] |

| ¹³C | 125-150 ppm (approx.) | Multiple Signals | Aromatic Carbons : Signals corresponding to the nine other carbons of the phenyl and thiophene rings. Specific assignment requires more advanced 2D NMR techniques. | [3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For carboxylic acids, the most prominent features arise from the hydrogen-bonded dimer form common in the solid state.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |

| ~1600 | Medium | C=C Stretch | Aromatic Rings |

| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic Rings |

Rationale: The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding in the carboxylic acid dimer. This overlaps with the aromatic C-H stretching signals. The C=O stretching frequency is found at a lower wavenumber (~1710 cm⁻¹) than a monomeric carboxylic acid due to the same hydrogen bonding interactions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): In negative ion mode (ESI-), the most common observation is the deprotonated molecule, [M-H]⁻, at an m/z of approximately 203.

-

Electron Impact (EI): Under EI conditions, a molecular ion peak (M⁺˙) at m/z 204 would be expected. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of the carboxyl radical (•COOH) to give an [M-45]⁺ peak. The stability of the aromatic system means the molecular ion is often prominent.

Synthesis and Purification: A Modern Approach

While traditional methods for the synthesis of this compound often involve the hydrolysis of a corresponding ester, modern organic chemistry provides more direct and efficient routes. A notable example is the redox-neutral photocatalytic C-H carboxylation of 3-phenylthiophene with carbon dioxide (CO₂).[3][4]

References

Physical and chemical properties of 5-phenylthiophene-2-carboxylic acid

An In-Depth Technical Guide to 5-Phenylthiophene-2-Carboxylic Acid: Properties, Reactivity, and Applications

Abstract

This compound is a bifunctional organic compound featuring a thiophene core substituted with a phenyl group and a carboxylic acid. This unique arrangement of aromatic and functional groups imparts valuable electronic and chemical properties, establishing it as a significant building block in both medicinal chemistry and materials science. Its rigid, conjugated structure serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the anti-inflammatory domain, and as a key component in the synthesis of advanced organic electronic materials such as conductive polymers. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and a discussion of its primary applications, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 19163-24-7) is an off-white crystalline solid.[1] The molecule consists of a central five-membered thiophene ring, which is an electron-rich aromatic heterocycle.[2] The phenyl group at the 5-position and the carboxylic acid at the 2-position create a conjugated system that influences the compound's electronic characteristics and reactivity. The carboxylic acid moiety allows for a range of classical derivatization reactions and imparts acidic properties to the molecule.[2]

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 19163-24-7 | [1][3] |

| Molecular Formula | C₁₁H₈O₂S | [1][3][4] |

| Molecular Weight | 204.25 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 184-190 °C | [1][5] |

| Boiling Point | 393.6 ± 30.0 °C (Predicted) | [5] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 2-8°C, protect from light |[1][5] |

Spectroscopic and Analytical Profile

Definitive identification and quality control of this compound rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. In a typical spectrum recorded in DMSO-d₆, the protons of the phenyl group appear as a multiplet between δ 7.3-7.5 (3H) and δ 7.6-7.8 (2H).[6] The thiophene ring protons present as distinct doublets, with one observed at δ 7.58 (d, J = 3.9 Hz, 1H).[6] The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield at approximately δ 13.15.[6]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode confirms the molecular weight, typically showing the deprotonated molecule [M-H]⁻ at an m/z of 203.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a carboxylic acid and aromatic rings. Key absorptions include a very broad O-H stretching band from 2500–3300 cm⁻¹, an intense C=O (carbonyl) stretching vibration around 1710 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1350-1530 cm⁻¹ region.[7][8]

-

UV-Vis Spectroscopy: In ethanol, the compound exhibits a maximum absorption (λmax) at 310 nm, which is indicative of the extended π-conjugated system formed by the phenyl and thiophene rings.[6]

Chemical Synthesis and Reactivity

The chemical versatility of this compound stems from the reactivity of both the carboxylic acid group and the thiophene ring.[1] The carboxylic acid can be readily converted to esters, amides, or acid chlorides, serving as a handle for constructing more complex molecules.[9] The thiophene ring can participate in various coupling and functionalization reactions, making it a valuable synthon.[1]

Representative Synthesis Workflow

A common and efficient method for preparing this compound is through the saponification (hydrolysis) of its corresponding methyl ester, 2-methoxycarbonyl-5-phenylthiophene.[6] This two-step process involves a base-mediated hydrolysis followed by an acidic workup to protonate the carboxylate salt, causing the final product to precipitate.

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the laboratory-scale synthesis of this compound from its methyl ester precursor.

Materials:

-

2-Methoxycarbonyl-5-phenylthiophene (1.0 eq)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

1 N Sodium Hydroxide (NaOH) solution

-

1 N Hydrochloric Acid (HCl) solution

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-methoxycarbonyl-5-phenylthiophene (e.g., 437 mg) in a 1:1 mixture of methanol (5 mL) and tetrahydrofuran (5 mL). The use of a co-solvent system ensures complete dissolution of the starting ester.

-

Hydrolysis: To the stirred solution, add 1 N aqueous sodium hydroxide (3 mL). This initiates the saponification reaction, converting the ester to its sodium carboxylate salt.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 2 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: After the reaction is complete, slowly add 1 N hydrochloric acid (5 mL) to the mixture while stirring.[6] This step is critical as it protonates the water-soluble carboxylate salt, converting it into the less soluble carboxylic acid, which precipitates out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold water to remove any residual salts.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid (typical yield: >95%).[6]

Applications in Research and Drug Development

The thiophene moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Thiophene-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10]

-

Anti-Inflammatory Drug Discovery: this compound and its derivatives are actively explored as potential anti-inflammatory and analgesic agents.[1] The structural motif is related to known anti-inflammatory drugs, and the carboxylic acid group is a key feature for interaction with biological targets like cyclooxygenase (COX) enzymes.[10] For instance, derivatives of the regioisomeric 5-(phenylthiophene)-3-carboxylic acid have been synthesized and evaluated as potent antirheumatic agents that suppress adjuvant-induced arthritis in preclinical models.[11]

-

Organic Electronics and Materials Science: The conjugated phenyl-thiophene backbone makes this compound a valuable building block for organic semiconductors and conductive polymers.[1] These materials are essential for the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors.[1]

-

Synthetic Chemistry: Beyond its primary applications, it serves as a ligand in metal-catalyzed reactions and as an analytical standard for quantifying other compounds in complex mixtures.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: It is classified as a toxic solid.[3] Related thiophene carboxylic acids are known to cause skin, eye, and respiratory irritation.[12][13]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][12] Avoid breathing dust and wash hands thoroughly after handling.[3][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperature is between 2-8°C.[1][5]

Conclusion

This compound is a high-value chemical intermediate with significant potential in diverse scientific fields. Its well-defined physical and chemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for complex molecular design. For drug development professionals, it offers a proven scaffold for creating novel therapeutics. For materials scientists, it provides a robust building block for functional organic materials. The continued exploration of this versatile compound is poised to yield further innovations across the chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 19163-24-7: this compound [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Phenyl-2-Thiophenecarboxylic Acid | C11H8O2S | CID 736494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19163-24-7 [amp.chemicalbook.com]

- 6. This compound | 19163-24-7 [chemicalbook.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. nbinno.com [nbinno.com]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 11. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

5-Phenylthiophene-2-carboxylic acid molecular structure and weight

An In-Depth Technical Guide to 5-Phenylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional aromatic compound that has garnered significant attention across multiple scientific disciplines. Featuring a thiophene ring substituted with both a phenyl group and a carboxylic acid, its unique electronic and structural properties make it a highly versatile building block. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its critical applications in materials science and pharmaceutical development. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical methodologies.

Introduction to this compound

This compound (5PT2C) is a thiophenecarboxylic acid derivative that serves as a pivotal intermediate in the synthesis of more complex molecular architectures.[1][2] The compound's structure, which marries the electron-rich thiophene heterocycle with a phenyl substituent and a reactive carboxylic acid handle, imparts a unique combination of stability, reactivity, and electronic properties. This has made it an invaluable precursor for the development of advanced materials such as organic semiconductors and conductive polymers.[3] Furthermore, its structural motif is of significant interest in medicinal chemistry, where it is explored as a scaffold for creating novel therapeutic agents with potential anti-inflammatory and analgesic properties.[3] Its utility as a versatile building block allows chemists to construct elaborate molecules for a wide range of applications in both academic research and industrial R&D.[3]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by a central five-membered thiophene ring. A phenyl group is attached at the C5 position, and a carboxylic acid group is at the C2 position. This arrangement allows for extended π-conjugation across the molecule, a key factor in its application in organic electronics.

Molecular Diagram

Caption: Molecular structure of this compound.

Core Physicochemical Data

The key properties of this compound are summarized below, providing essential information for experimental design and characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₈O₂S | [1][3] |

| Molecular Weight | 204.25 g/mol | [1][3][4] |

| CAS Number | 19163-24-7 | [3] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 184-190 °C | [3] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | [1][4] |

| InChIKey | QGMFBCDNJUZQBZ-UHFFFAOYSA-N | [1][4] |

Synthesis and Purification Protocol

A reliable and high-yielding method for synthesizing this compound is through the basic hydrolysis of its corresponding methyl ester, 2-methoxycarbonyl-5-phenylthiophene. This process is straightforward and serves as a robust procedure for obtaining the target acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the hydrolysis of 2-methoxycarbonyl-5-phenylthiophene.[2]

Materials:

-

2-methoxycarbonyl-5-phenylthiophene (437 mg, 2.0 mmol)

-

Methanol (5 mL)

-

Tetrahydrofuran (THF) (5 mL)

-

1 N Sodium Hydroxide (NaOH) aqueous solution (3 mL)

-

1 N Hydrochloric Acid (HCl) aqueous solution (approx. 5 mL)

-

Deionized water (cold)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 2-methoxycarbonyl-5-phenylthiophene (437 mg) in a mixed solvent system of methanol (5 mL) and tetrahydrofuran (5 mL). The use of a co-solvent system ensures complete solubility of the ester starting material.

-

Hydrolysis: To the stirred solution, add 1 N aqueous sodium hydroxide (3 mL). The NaOH acts as the base catalyst for the saponification of the ester to its corresponding carboxylate salt.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: Upon completion, slowly add 1 N hydrochloric acid (approx. 5 mL) to the reaction mixture.[2] This step protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution due to its lower solubility in the aqueous-organic mixture.

-

Isolation: Collect the precipitated white solid by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold deionized water to remove any residual salts (e.g., NaCl) and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to yield this compound. A reported yield for this procedure is approximately 97%.[2]

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is expected to show a peak at m/z: 203 ([M-H]⁻).[2]

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several high-technology and research fields.

-

Materials Science: The extended π-conjugated system of the phenyl-thiophene core makes this molecule an excellent building block for organic electronic materials.[3] It is used in the synthesis of conductive polymers, organic light-emitting diodes (OLEDs), and photovoltaic devices, where its electronic properties can be fine-tuned through further chemical modification.[3]

-

Pharmaceutical Development: This compound serves as a key precursor for synthesizing biologically active molecules.[3] The thiophene ring is a well-known bioisostere for the benzene ring, and its incorporation into drug candidates can modulate pharmacological properties. Research has explored its derivatives for potential anti-inflammatory and analgesic activities.

-

Organic Synthesis: As a bifunctional molecule, it serves as a versatile platform for creating more complex structures. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the thiophene and phenyl rings can undergo further functionalization, such as electrophilic substitution or cross-coupling reactions.[3]

-

Catalysis: In coordination chemistry, this compound can act as a ligand for metal centers, finding use in the development of novel catalysts for various chemical manufacturing processes.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: this compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid contact with skin and eyes.[7] Wash hands and any exposed skin thoroughly after handling.[5] Avoid breathing dust.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage conditions are often between 0-8°C to ensure long-term stability.[3]

Conclusion

This compound stands out as a compound of significant scientific and commercial interest. Its robust synthesis, well-defined molecular structure, and versatile reactivity provide a strong foundation for innovation. For researchers in drug discovery, it offers a valuable scaffold for new therapeutics. For materials scientists, it is a key component in the design of next-generation organic electronics. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in these cutting-edge applications.

References

- 1. 5-Phenyl-2-Thiophenecarboxylic Acid | C11H8O2S | CID 736494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19163-24-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (19163-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Solubility of 5-Phenylthiophene-2-Carboxylic Acid

This guide provides a comprehensive technical overview of the solubility of 5-phenylthiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data recitation. It delves into the physicochemical principles governing the solubility of this compound, offers predictive insights, and provides robust, field-tested protocols for both qualitative and quantitative solubility determination.

Introduction: The Scientific Context of this compound

This compound is a bifunctional aromatic compound featuring a thiophene ring substituted with a phenyl group and a carboxylic acid moiety. This unique structure confers valuable electronic and chemical properties, making it a significant building block in several advanced scientific fields. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and conductive polymers.[1] Its applications are notable in material science for the development of organic light-emitting diodes (OLEDs) and solar cells, and in medicinal chemistry, where it is explored for potential anti-inflammatory and analgesic properties.[1]

A thorough understanding of its solubility is paramount for its practical application. Solubility impacts every stage of development, from reaction kinetics and purification in synthesis to formulation and bioavailability in pharmaceuticals. This guide provides the foundational knowledge and methodologies required to effectively work with this compound.

Section 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂S | [1] |

| Molecular Weight | 204.25 g/mol | [1][2] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 184-190 °C; 217 °C (decomposes) | [1][3] |

| Computed XLogP3 | 3.1 | [2] |

| PubChem CID | 736494 | [2] |

Expert Insights:

-

The molecule possesses a rigid, planar structure. The large aromatic system, comprising both the phenyl and thiophene rings, is predominantly non-polar and hydrophobic.

-

The carboxylic acid group is the sole polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor.

-

The high melting point suggests strong intermolecular forces in the solid crystal lattice, primarily due to hydrogen bonding between carboxylic acid groups and π-stacking of the aromatic rings. Overcoming this lattice energy is a key barrier to dissolution.

-

The computed XLogP3 value of 3.1 indicates a significant lipophilic character, suggesting that the compound will generally favor organic solvents over aqueous media.[2]

Section 2: Theoretical Principles of Solubility

The solubility behavior of this compound can be predicted by applying fundamental chemical principles, primarily "like dissolves like" and the influence of pH.

The "Like Dissolves Like" Principle

This principle states that a solute will dissolve best in a solvent that has a similar polarity.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar phenylthiophene backbone suggests some affinity for these solvents. However, the highly polar carboxylic acid group, which can self-associate via hydrogen bonding, will hinder dissolution. Solubility is expected to be low to moderate.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents can act as hydrogen bond acceptors, effectively breaking up the self-association of the carboxylic acid groups. They also have sufficient polarity to interact with the aromatic system. Therefore, good solubility is predicted in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can solvate both the carboxylic acid group and, to a lesser extent, the aromatic rings. Good solubility is expected.

-

Water: As a highly polar solvent, water will strongly solvate the carboxylic acid group. However, the large, hydrophobic phenylthiophene moiety dominates the structure, leading to very poor solubility in neutral water.

The Critical Role of pH

As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on pH. The carboxylic acid group can be deprotonated to form a carboxylate salt, which is significantly more polar and water-soluble.

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

-

In Acidic Solutions (e.g., 5% HCl): The equilibrium will be shifted to the left, favoring the neutral, protonated form of the carboxylic acid. This form is less polar and thus will be insoluble in aqueous acid.[3]

-

In Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): The addition of a base will neutralize the carboxylic acid, shifting the equilibrium to the right and forming the highly soluble carboxylate salt (R-COO⁻Na⁺).[1][3] This dramatic increase in solubility upon basification is a classic indicator of an acidic functional group.

Section 3: Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, empirical testing is essential for obtaining precise solubility data. The following sections provide robust, step-by-step protocols for both qualitative and quantitative analysis.

Protocol: Qualitative Solubility Classification

This workflow systematically classifies the compound's solubility, providing rapid insights into its acid/base character and polarity. The protocol is adapted from standard organic qualitative analysis procedures.[1][3]

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the test solvent in small portions.

-

Mixing: After each addition, cap and vigorously shake the test tube for 10-20 seconds.

-

Observation: Visually inspect the mixture. "Soluble" is defined as the complete dissolution of the solid, leaving no visible particles. "Insoluble" or "partially soluble" is noted if any solid remains.

-

Test Sequence: Perform the tests sequentially as outlined in the workflow diagram below.

Workflow for Qualitative Solubility Testing

Caption: Sequential workflow for qualitative solubility analysis.

Protocol: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (ICH guideline Q6A) is the gold standard for determining thermodynamic equilibrium solubility. This protocol outlines the procedure for generating precise, reproducible data.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient incubation period (24-72 hours) is crucial to ensure the system reaches true thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable.

-

Supersaturation: Starting with an excess of solid ensures that the final solution is saturated.

-

Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is used to remove all undissolved solid particles before analysis. Failure to do so will falsely elevate the measured concentration.

-

Quantification Method: A validated, specific analytical method like HPLC-UV is required to accurately measure the concentration of the dissolved analyte without interference from solvent peaks or impurities.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial. The amount should be enough to ensure solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours (48-72 hours is recommended to confirm equilibrium).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (0.22 µm, solvent-compatible) and filter the solution into a clean analysis vial.

-

Dilution: If necessary, dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted (or undiluted) filtrate using a pre-validated HPLC-UV or UV-Vis spectroscopic method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility, accounting for any dilution factors. Express the result in units such as mg/mL or µg/mL.

Workflow for Quantitative Solubility Determination

References

Synthesis and Characterization of 5-Phenylthiophene-2-Carboxylic Acid Derivatives: A Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 5-Phenylthiophene-2-Carboxylic Acid Scaffold

The this compound core is a privileged scaffold in modern chemistry. Its unique electronic properties, stemming from the conjugated phenyl and thiophene ring systems, make it a cornerstone for innovation across multiple disciplines. In medicinal chemistry, these derivatives are explored for their potential anti-inflammatory, analgesic, and antimicrobial properties.[1][2] In materials science, they serve as essential building blocks for conductive polymers and organic light-emitting diodes (OLEDs), driving advancements in organic electronics.[3]

This guide moves beyond simple recitation of methods. It is designed to provide a deep, practical understanding of the synthesis and characterization of these valuable compounds. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative literature and field-proven experience.

Part 1: Strategic Synthesis of the Core Scaffold

The construction of the this compound backbone is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent choice for its high functional group tolerance and mild reaction conditions.[4][5]

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The power of the Suzuki coupling lies in its well-understood catalytic cycle, which efficiently forges a carbon-carbon bond between an organoboron compound and an organic halide.[6][7] The cycle proceeds through three key steps:

-

Oxidative Addition: A palladium(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (e.g., 5-bromothiophene-2-carboxylic acid), forming a palladium(II) intermediate.[7] This is often the rate-determining step.[7]

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide.[6][7] The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the desired biaryl product and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki Coupling for this compound

This protocol details the synthesis starting from commercially available 5-bromothiophene-2-carboxylic acid and phenylboronic acid. The choice of a mixed solvent system (1,4-dioxane and water) and a phosphate base is critical for ensuring solubility of both organic and inorganic reagents and for facilitating the transmetalation step.[5][9]

Experimental Protocol:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is non-negotiable; the Pd(0) catalyst is sensitive to oxygen and will deactivate if the atmosphere is not inert.[6]

-

Solvent Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. The solvent mixture should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the mixture. The mixture will typically turn a darker color, indicating the catalyst's dissolution and activity.[8]

-

Reaction: Heat the reaction mixture to 90-100 °C and allow it to stir overnight (12-18 hours).[4][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1N HCl until the pH is ~2. This protonates the carboxylate, causing the product to precipitate.[11]

-

Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain the desired product.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.[12]

-

Part 2: Alternative Synthetic Foundations

While Suzuki coupling is often the most direct route, understanding the synthesis of the thiophene ring itself provides greater flexibility. The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes, which are versatile precursors.[13][14]

The Gewald Aminothiophene Synthesis

This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[13][14][15] The resulting 2-aminothiophene can be converted to the corresponding halide via a Sandmeyer-type reaction, which can then be used in a subsequent Suzuki coupling. This approach is invaluable when diverse substitution patterns are desired on the thiophene ring.[16] Microwave irradiation has been shown to improve reaction times and yields for the Gewald reaction.[13][15]

Part 3: Rigorous Characterization and Data Validation

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof. The expected data for the parent compound, this compound, is summarized below.

Spectroscopic Analysis

Caption: A standard workflow for synthesis, purification, and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Expect a broad singlet for the carboxylic acid proton significantly downfield (δ > 13 ppm). The aromatic protons of the phenyl group will appear as a multiplet between δ 7.3-7.8 ppm. Two distinct doublets, corresponding to the two protons on the thiophene ring, will be observed around δ 7.6 ppm and δ 7.8 ppm, with a characteristic coupling constant (J ≈ 3.9 Hz).[11]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing in the δ 160-185 ppm range.[17] The remaining aromatic and thiophene carbons will appear in the typical δ 120-150 ppm region.

-

FT-IR Spectroscopy: Infrared spectroscopy confirms the presence of key functional groups. The most prominent features are a very broad O-H stretch from the carboxylic acid dimer (centered around 2500-3300 cm⁻¹) and a strong, sharp carbonyl (C=O) stretch around 1680-1710 cm⁻¹.[17] Characteristic bands for the thiophene ring, including C-S stretching, are also observable in the fingerprint region (e.g., ~850 cm⁻¹ and ~650 cm⁻¹).[18]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode is ideal for this compound, showing a strong peak for the deprotonated molecule [M-H]⁻ at m/z 203.[11] The molecular ion peak in positive mode would be at m/z 204. A common fragmentation is the formation of the acylium ion (R-CO⁺).[19]

Data Summary Table

| Property / Technique | Expected Result for this compound | Reference |

| Molecular Formula | C₁₁H₈O₂S | [3] |

| Molecular Weight | 204.25 g/mol | [3] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 184-190 °C | [3] |

| ¹H NMR (DMSO-d₆) | δ ~7.3-7.5 (m, 3H), ~7.6 (d, 1H), ~7.6-7.8 (m, 3H), ~13.15 (br s, 1H) | [11] |

| FT-IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H), ~1680 (strong, C=O), ~1530 (C=C) | [18][20] |

| Mass Spec (ESI-) | m/z: 203 [M-H]⁻ | [11] |

Conclusion

The synthesis and characterization of this compound derivatives are critical skills for researchers in drug discovery and materials science. By employing robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling and validating the outcome with a comprehensive suite of analytical techniques, researchers can confidently produce high-purity materials. This guide provides the strategic framework and practical protocols necessary to empower scientists to harness the full potential of this versatile chemical scaffold.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 19163-24-7 [chemicalbook.com]

- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. Gewald Reaction [organic-chemistry.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 18. iosrjournals.org [iosrjournals.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

5-Phenylthiophene-2-carboxylic acid: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex functional molecules. 5-Phenylthiophene-2-carboxylic acid, a bifunctional heterocyclic compound, has emerged as a cornerstone scaffold in both medicinal chemistry and materials science.[1] Its rigid, planar structure, combining an electron-rich thiophene ring with a phenyl substituent, imparts unique electronic and steric properties that are highly sought after. The presence of a carboxylic acid handle at the 2-position provides a versatile point for chemical derivatization, enabling its incorporation into a diverse array of molecular architectures.[2]

This technical guide provides an in-depth exploration of this compound as a key synthetic intermediate. We will delve into its synthesis, detailed characterization, and core reactivity, presenting field-proven protocols and mechanistic insights to empower researchers in leveraging its full potential. The applications discussed herein span from the development of novel therapeutic agents to the engineering of advanced organic electronic materials, underscoring the compound's broad utility.[1][3]

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19163-24-7 | [4][5] |

| Molecular Formula | C₁₁H₈O₂S | [1][4] |

| Molecular Weight | 204.25 g/mol | [1][5] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 184-190 °C | [1] |

| IUPAC Name | This compound | [5] |

| Storage Conditions | Store at 0-8°C | [1] |

Safety and Handling: this compound should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Scaffold

The most convergent and widely applicable strategy for synthesizing this compound and its analogs involves a two-step sequence: a palladium-catalyzed Suzuki cross-coupling reaction followed by ester hydrolysis. This approach offers high yields and tolerates a wide range of functional groups on the phenyl ring.

References

The Genesis of a Privileged Scaffold: A Technical History of Thiophene Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Discovery of Thiophene

This discovery was monumental. It introduced a new five-membered aromatic heterocycle that remarkably resembled benzene in its physical and chemical properties, including its stability and propensity for electrophilic substitution.[1][3][6] Meyer's initial synthesis, reacting acetylene with elemental sulfur, confirmed its structure and opened the door to a new field of heterocyclic chemistry.[1][2] This foundational work, which culminated in his 1888 book Die Thiophengruppe, set the stage for the exploration of thiophene's derivatives, among which the carboxylic acids would prove to be exceptionally valuable.[7][8]

The Dawn of Functionalization: Early Syntheses of Thiophene-2-Carboxylic Acid

With the thiophene ring identified, chemists turned their attention to its functionalization. The 2- and 5-positions of the thiophene ring are highly susceptible to electrophilic attack and deprotonation, making them the primary targets for introducing new functional groups.[1] This reactivity was the key to the earliest and most direct syntheses of thiophene-2-carboxylic acid.

Method A: Metalation and Subsequent Carbonation

One of the most fundamental and enduring methods for synthesizing thiophene-2-carboxylic acid involves a two-step process: metalation followed by carbonation. The relatively high acidity of the protons at the 2- and 5-positions allows for their selective removal by a strong base.

The process begins with the deprotonation of thiophene using an organometallic base, most commonly an organolithium reagent like n-butyllithium, to form 2-lithiothiophene.[1] This powerful nucleophile is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, thiophene-2-carboxylic acid.[9] An analogous pathway utilizes a Grignard reagent, such as 2-thienylmagnesium bromide, which is prepared from 2-bromothiophene and magnesium metal, followed by reaction with CO2.[9][10]

The causality behind this experimental choice is rooted in the polarity of the carbon-metal bond. The highly polarized C-Li or C-Mg bond renders the carbon atom strongly nucleophilic, enabling it to attack the electrophilic carbon of carbon dioxide, thus efficiently forming the crucial new carbon-carbon bond.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]

- 7. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. researchgate.net [researchgate.net]

- 10. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Polymerization of 5-Phenylthiophene-2-Carboxylic Acid for Advanced Conductive Polymers

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of poly(5-phenylthiophene-2-carboxylic acid), a functionalized conductive polymer. The presence of both a phenyl group and a carboxylic acid moiety on the thiophene backbone offers unique opportunities to tune the material's electronic, optical, and processing properties. We present two primary, field-proven methodologies for polymerization: chemical oxidative polymerization for bulk synthesis and electrochemical polymerization for direct film fabrication. This guide is intended for researchers in materials science, chemistry, and drug development, offering detailed protocols, mechanistic insights, and characterization techniques essential for harnessing the potential of this versatile polymer in applications such as chemical sensors, bio-interfaces, and organic electronics.[1][2][3]

Introduction: The Strategic Design of Functional Polythiophenes

Polythiophenes are a cornerstone class of π-conjugated polymers, renowned for their environmental stability and tunable optoelectronic properties.[2][4] The conductivity in these materials arises from the delocalization of electrons along the polymer backbone, a state that can be reversibly modulated through oxidation ("doping").[5] While unsubstituted polythiophene is largely intractable, the strategic introduction of functional groups onto the thiophene ring is a powerful method to control solubility, morphology, and electronic behavior, thereby tailoring the polymer for specific applications.[6]

The monomer this compound is a prime example of such strategic design. It incorporates two key functional groups:

-

The Phenyl Group: This bulky substituent can influence inter-chain packing and solubility, impacting the final morphology and electronic properties of the polymer.

-

The Carboxylic Acid Group: This moiety introduces polarity, enhances solubility in certain solvents, and provides a reactive site for post-polymerization modification or for direct interaction with analytes, making it highly valuable for sensor and biomedical applications.[7][8]

This guide details the two most effective pathways for polymerizing this monomer, providing the causal logic behind each step to ensure reproducibility and success.

Method I: Chemical Oxidative Polymerization for Bulk Synthesis

Chemical oxidative polymerization is a straightforward and scalable method for producing bulk quantities of polythiophene derivatives.[9] The most common approach utilizes ferric chloride (FeCl₃) as an oxidant.[10][11]

Principle of Oxidative Polymerization

The polymerization is initiated by the oxidation of the monomer to a radical cation by FeCl₃.[12] These radical cations then couple, typically at the 2- and 5-positions of the thiophene ring, to form dimers, oligomers, and ultimately, the polymer chain. The reaction is propagated through subsequent oxidation and coupling steps. It has been shown that the solid-state presence of FeCl₃ is often critical for its efficacy as an oxidant in this process.[10]

Caption: Oxidative polymerization workflow using FeCl₃.

Protocol: Bulk Synthesis via Oxidative Polymerization

This protocol describes a standard procedure for the chemical synthesis of poly(this compound).

Table 1: Materials and Reagents for Oxidative Polymerization

| Reagent/Material | Grade | Supplier Example | Purpose |

| This compound | ≥98% | Sigma-Aldrich | Monomer |

| Anhydrous Ferric Chloride (FeCl₃) | ≥98% | Sigma-Aldrich | Oxidizing Agent |

| Chloroform (CHCl₃), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Reaction Solvent |

| Methanol (CH₃OH) | ACS Grade | VWR | Quenching/Precipitation Agent |

| Hydrochloric Acid (HCl), concentrated | ACS Grade | Fisher Scientific | Removal of residual iron salts |

| Acetone, Hexane, Tetrahydrofuran (THF) | ACS Grade | VWR | Solvents for Soxhlet purification |

| Argon or Nitrogen Gas | High Purity | Airgas | Inert Atmosphere |

| Round-bottom flask, condenser, magnetic stirrer | Standard Lab Glass | - | Reaction Vessel |

| Soxhlet extraction apparatus | Standard Lab Glass | - | Polymer Purification |

Step-by-Step Methodology:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen. An inert atmosphere is crucial to prevent unwanted side reactions.

-

Monomer Dissolution: Add this compound (e.g., 1.0 g, 4.9 mmol) to the flask and dissolve it in anhydrous chloroform (e.g., 50 mL). Stir until fully dissolved.

-

Oxidant Addition: In a separate dry flask, dissolve anhydrous FeCl₃ (e.g., 3.2 g, 19.6 mmol) in a minimal amount of anhydrous chloroform. Note: The monomer-to-oxidant molar ratio is a critical parameter affecting molecular weight and yield; a ratio of approximately 1:4 is a common starting point.[9][12]

-

Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The solution should darken significantly, indicating the onset of polymerization. Allow the reaction to proceed for 12-24 hours at room temperature or with gentle heating (40-50 °C) to ensure high conversion.[12]

-

Precipitation and Quenching: Pour the reaction mixture slowly into a beaker containing a large volume of methanol (e.g., 500 mL) while stirring vigorously. This terminates the reaction and precipitates the polymer.

-

Initial Washing: Filter the crude polymer precipitate. Wash the solid sequentially with methanol, then a dilute HCl solution (to remove iron salts), and finally with deionized water until the filtrate is neutral.

-

Purification (Soxhlet Extraction): Dry the crude polymer and load it into a cellulose thimble. Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual impurities. The desired polymer fraction is typically extracted last using a solvent in which it is sparingly soluble, such as THF or chloroform.[13]

-

Final Product: Dry the purified polymer under vacuum at 40-60 °C to yield a dark-colored powder.[14]

Method II: Electrochemical Polymerization for Direct Film Fabrication

Electropolymerization is a powerful technique for growing a functional polymer film directly onto a conductive substrate.[15] This method offers excellent control over film thickness and morphology and is ideal for applications requiring a well-adhered polymer layer, such as in sensors or electrochromic devices.

Principle of Electropolymerization

In this process, a potential is applied to a working electrode immersed in a solution containing the monomer and a supporting electrolyte.[16] At a sufficiently positive potential, the monomer is oxidized at the electrode surface to form radical cations. These reactive species then couple and deposit onto the electrode as an insoluble, doped polymer film.[17] Cyclic Voltammetry (CV) is a common technique used for electropolymerization, where the repeated cycling of the potential allows for the gradual and controlled growth of the polymer film.[18][19] An increase in the current peaks with each successive cycle is indicative of the deposition of an electroactive polymer film.[20]

Caption: Workflow for electrochemical polymerization.

Protocol: Film Deposition via Cyclic Voltammetry

This protocol details the fabrication of a poly(this compound) film on an Indium Tin Oxide (ITO) coated glass electrode.

Table 2: Materials and Reagents for Electropolymerization

| Reagent/Material | Grade | Supplier Example | Purpose |

| This compound | ≥98% | Sigma-Aldrich | Monomer |

| Tetrabutylammonium perchlorate (TBAP) | Electrochemical | Sigma-Aldrich | Supporting Electrolyte |

| Acetonitrile (CH₃CN), anhydrous | HPLC Grade | Fisher Scientific | Solvent |

| ITO-coated glass slides | - | - | Working Electrode Substrate |

| Platinum wire | - | - | Counter Electrode |

| Ag/AgCl Electrode | - | - | Reference Electrode |

| Potentiostat/Galvanostat | - | - | Electrochemical Workstation |

Step-by-Step Methodology:

-

Electrode Preparation: Clean the ITO-coated glass substrate by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the electrode under a stream of nitrogen.

-

Electrolyte Preparation: Prepare the polymerization solution by dissolving the monomer (e.g., 10 mM) and the supporting electrolyte, TBAP (0.1 M), in anhydrous acetonitrile.[15] Purge the solution with argon or nitrogen for at least 20 minutes to remove dissolved oxygen.

-

Cell Assembly: Assemble a three-electrode electrochemical cell.[19] Use the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. Ensure the electrodes are immersed in the deoxygenated electrolyte solution.

-

Electropolymerization: Connect the electrodes to the potentiostat. Perform electropolymerization using cyclic voltammetry. A typical potential window would be from 0 V to +1.8 V vs. Ag/AgCl.[18]

-

CV Parameters: Set the scan rate to 50-100 mV/s and run for 10-20 cycles. Observe the voltammogram for an increase in redox peak currents, which confirms the deposition of an electroactive polymer film.

-

Post-Polymerization Cleaning: After polymerization, gently remove the electrode from the cell. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte, and then dry it carefully.

Essential Characterization Protocols

Thorough characterization is vital to confirm the structure, morphology, and conductive properties of the synthesized polymer.

Table 3: Key Characterization Techniques

| Technique | Purpose | Expected Observations for Poly(this compound) |

| FTIR Spectroscopy | Confirm polymer structure and functional groups.[21] | Broad -OH stretch (from COOH), C=O stretch (~1700 cm⁻¹), aromatic C-H and C=C stretches, and characteristic thiophene ring vibrations.[22] |

| UV-Vis Spectroscopy | Determine electronic transitions (π-π*) and estimate the optical band gap. | A broad absorption band in the visible region (e.g., 400-550 nm), which shifts depending on the doping state and conjugation length.[5] |

| Cyclic Voltammetry (CV) | Analyze redox behavior (doping/dedoping potentials) of the polymer film.[23] | Reversible oxidation and reduction peaks corresponding to the p-doping and dedoping processes of the polymer backbone.[16] |

| Scanning Electron Microscopy (SEM) | Visualize surface morphology.[6] | For powders: potentially globular or irregular agglomerates. For films: uniform or nodular surface, depending on electropolymerization conditions.[14] |

| Electrochemical Impedance Spectroscopy (EIS) | Investigate charge transfer kinetics and film properties.[24] | Data can be modeled to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl), providing insight into the electrode-polymer interface.[25] |

Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the polymer-electrolyte interface.[24]

-

Setup: Use the same three-electrode cell as in electropolymerization, but with a monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).

-

Parameters: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (e.g., the open-circuit potential or a potential where the polymer is doped).

-

Data Analysis: The resulting data is typically visualized as a Nyquist plot (imaginary vs. real impedance). This plot can be fitted to an equivalent circuit model, such as a Randles circuit, to quantify the system's electrochemical properties.[26]

Caption: A simplified Randles equivalent circuit for modeling EIS data.

Comparative Summary and Expected Properties

Table 4: Comparison of Polymerization Methods

| Feature | Chemical Oxidative Polymerization | Electrochemical Polymerization |

| Product Form | Bulk Powder | Thin Film on Electrode |

| Scalability | High (grams to kilograms) | Low (micrograms to milligrams) |

| Purity Control | Requires extensive purification | High purity film, minimal purification needed |

| Process Control | Less control over molecular weight | Excellent control over film thickness and morphology |

| Typical Use Case | Material for solution-processed devices | Direct fabrication of sensors, electrochromic devices, modified electrodes |

Table 5: Anticipated Properties of Poly(this compound)

| Property | Expected Value / Observation |

| Appearance (Neutral) | Dark red to black powder/film |

| Appearance (Oxidized) | Dark blue to black powder/film |

| Solubility | Partially soluble in polar organic solvents like DMSO, THF, DMF due to the carboxylic acid group.[14] |

| Conductivity (Doped) | 10⁻⁵ to 10⁻¹ S/cm, highly dependent on doping level, morphology, and regioregularity.[5][6] |

| Optical Band Gap | ~2.0 - 2.5 eV, can be tuned by polymerization conditions. |

References

- 1. researchgate.net [researchgate.net]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polythiophene - Wikipedia [en.wikipedia.org]

- 6. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. journalskuwait.org [journalskuwait.org]

- 15. mdpi.com [mdpi.com]

- 16. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. openriver.winona.edu [openriver.winona.edu]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. ias.ac.in [ias.ac.in]

- 24. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]

- 25. researchgate.net [researchgate.net]

- 26. ntrs.nasa.gov [ntrs.nasa.gov]

Application Notes and Protocols for 5-Phenylthiophene-2-Carboxylic Acid in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a detailed technical guide on the utilization of 5-phenylthiophene-2-carboxylic acid as a foundational building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). We will explore its potential in various layers of the OLED stack, including the hole-transporting layer (HTL), emissive layer (EML), and electron-blocking layer (EBL). This guide will cover the underlying scientific principles, synthesis methodologies, device fabrication protocols, and characterization techniques. While direct performance data for OLEDs incorporating this compound is not extensively reported in publicly available literature, we will draw upon established knowledge of thiophene-based materials to provide expert insights and predictive performance metrics.

Introduction: The Role of Novel Organic Materials in Next-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used in its multilayered structure. The continuous pursuit of higher efficiency, longer operational lifetime, and lower manufacturing costs necessitates the development of novel organic semiconductor materials.

This compound is a versatile organic compound that holds significant promise as a precursor for OLED materials.[1] Its rigid and planar thiophene core provides good charge-transporting properties, while the phenyl and carboxylic acid functional groups offer avenues for tuning the material's electronic characteristics and solubility.[1] The carboxylic acid moiety, in particular, can be leveraged for further chemical modifications to synthesize a diverse range of derivatives with tailored properties for specific functions within the OLED device.

The Multifaceted Potential of this compound in OLEDs

The unique molecular structure of this compound allows its derivatives to be engineered for various roles within an OLED device. The fundamental operation of a multilayer OLED involves the injection of holes from the anode and electrons from the cathode, their transport through respective layers, and their recombination in the emissive layer to generate light.

Diagram: Fundamental OLED Device Architecture and Workflow

Caption: Workflow from precursor synthesis to OLED fabrication and characterization.

Hole-Transporting Layer (HTL) Applications

A high-performance Hole-Transporting Layer (HTL) requires materials with high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode, and good thermal stability. Thiophene-based materials are well-known for their excellent hole-transporting characteristics.

By modifying the carboxylic acid group of this compound, for instance, through esterification or amidation with hole-transporting moieties like triphenylamine, it is possible to synthesize novel HTL materials. The phenyl substituent can also be functionalized to further tune the electronic properties and prevent undesirable crystallization in the thin film state.

Causality behind Experimental Choices: The choice of derivatization strategy for creating an HTL material from this compound is driven by the need to achieve a HOMO level that is well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) and the HOMO level of the emissive layer. This minimizes the energy barrier for hole injection and transport, leading to a lower turn-on voltage and higher device efficiency.

Emissive Layer (EML) Applications

The emissive layer is the heart of the OLED, where electroluminescence occurs. Materials for the EML must exhibit high photoluminescence quantum yield (PLQY) and be able to host emissive dopants or act as emitters themselves. Thiophene-containing molecules are known to form the backbone of various fluorescent and phosphorescent emitters.

This compound can be used as a building block to construct larger, conjugated molecules with desirable emissive properties. The carboxylic acid group can be used as a reactive handle to attach other chromophoric units, allowing for the tuning of the emission color and efficiency.

Expert Insight: While thiophene itself is not strongly emissive, its derivatives can be. For instance, creating donor-pi-acceptor (D-π-A) structures using the this compound framework can lead to materials with strong intramolecular charge transfer (ICT) character, which is often associated with high fluorescence.

Electron-Blocking Layer (EBL) Applications

An Electron-Blocking Layer (EBL) is often inserted between the EML and the HTL to confine electrons within the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing device efficiency. EBL materials should possess a high Lowest Unoccupied Molecular Orbital (LUMO) to block electron transport and a high triplet energy to prevent exciton quenching at the EML/EBL interface.

Derivatives of this compound can be designed to function as EBL materials by incorporating electron-withdrawing groups and moieties that raise the LUMO level. The inherent high triplet energy of some thiophene derivatives makes them suitable candidates for this application.

Protocols and Methodologies

Synthesis of a Representative Hole-Transporting Material Derivative

This protocol describes a general synthetic route to a hole-transporting material derived from this compound.

Diagram: Synthetic Pathway to a this compound-Based HTL

Caption: A general synthetic scheme for derivatizing this compound.

Step-by-Step Protocol:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-phenylthiophene-2-carbonyl chloride, which is typically used in the next step without further purification.

-

Amidation/Esterification: In a separate flask, dissolve the desired hole-transporting amine or alcohol (e.g., a triphenylamine derivative with a hydroxyl or amino group) (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C and add the crude 5-phenylthiophene-2-carbonyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final hole-transporting material.

Self-Validation: The purity and identity of the synthesized material should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication

This protocol outlines the fabrication of a multilayer OLED using the synthesized hole-transporting material.

Step-by-Step Protocol:

-

Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

-

Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

HTL: The synthesized this compound derivative is deposited onto the ITO substrate at a rate of 1-2 Å/s to a thickness of 30-50 nm.

-

EML: The emissive layer, consisting of a host material doped with a fluorescent or phosphorescent emitter, is co-evaporated to a thickness of 20-30 nm.

-